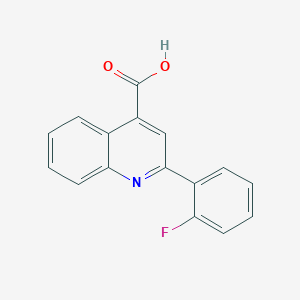

2-(2-fluorophenyl)quinoline-4-carboxylic Acid

Descripción general

Descripción

2-(2-Fluorophenyl)quinoline-4-carboxylic acid (B10) is a fluorinated quinoline derivative synthesized via the Doebner reaction, yielding 59.7% as a white solid . Its structure (C₁₆H₁₀FNO₂, HRMS [M+H⁺] calc. This compound is part of a broader class of quinoline-4-carboxylic acid derivatives explored for antibacterial, anticancer, and sensing applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-fluorophenyl)quinoline-4-carboxylic acid typically involves the condensation of 2-fluoroaniline with a suitable quinoline derivative. One common method includes the use of molecular iodine as a catalyst in ethanol, which facilitates the cyclization process . Another approach involves the use of nano zinc oxide as a catalyst under solvent-free conditions .

Industrial Production Methods: Industrial production methods for this compound often focus on optimizing yield and purity. Techniques such as microwave-assisted synthesis and the use of recyclable catalysts like montmorillonite K-10 have been explored to make the process more efficient and environmentally friendly .

Análisis De Reacciones Químicas

Esterification Reactions

The carboxylic acid group undergoes esterification to form derivatives with improved lipophilicity for pharmaceutical applications.

These esters serve as intermediates for further functionalization, such as amidation or alkylation .

Amidation and Acylation

The carboxylic acid reacts with amines or undergoes conversion to acyl chlorides for peptide coupling:

Key Steps:

-

Acid Chloride Formation: Treatment with thionyl chloride (SOCl₂) at 60°C for 3 hr yields the corresponding acyl chloride .

-

Amine Coupling: Reaction with substituted anilines (e.g., 4-aminophenol) in dichloromethane produces amides:

Amides demonstrate enhanced antibacterial activity compared to the parent acid .

Decarboxylation

Thermal decarboxylation eliminates CO₂ to form 2-(2-fluorophenyl)quinoline, a precursor for fused heterocycles:

| Conditions | Product | Application | Source |

|---|---|---|---|

| 220°C, Cu powder, DMF | 6-fluoro-2-phenylquinoline | Intermediate for antitumor agents | |

| 250°C, quinoline solvent | 2-(2-fluorophenyl)quinoline | Ligand in catalytic systems |

Decarboxylation products are critical in synthesizing fluorinated quinolines with bioactivity .

Electrophilic Aromatic Substitution

The fluorine atom directs electrophiles to the ortho and para positions of the phenyl ring:

Nitration Example:

-

Reagent: HNO₃/H₂SO₄ at 0°C

-

Product: 2-(2-fluoro-5-nitrophenyl)quinoline-4-carboxylic acid

Sulfonation Example:

-

Reagent: SO₃/H₂SO₄ at 50°C

-

Product: 2-(2-fluoro-5-sulfophenyl)quinoline-4-carboxylic acid

Cyclization Reactions

The quinoline nitrogen participates in cyclocondensation to form fused heterocycles:

Functionalization via Catalytic Systems

Magnetic nanoparticle catalysts enhance reaction efficiency:

-

Catalyst: Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride

-

Reaction: Synthesis of 2-(3,4-difluorophenyl)benzo[h]quinoline-4-carboxylic acid (1l )

Biological Relevance of Derivatives

Derivatives exhibit notable pharmacological properties:

This compound’s reactivity profile underscores its versatility in medicinal chemistry, particularly in developing antibacterial, antifungal, and anticancer agents. Experimental protocols and yields are optimized for scalability, as demonstrated in catalytic and solvent-free systems .

Aplicaciones Científicas De Investigación

Histone Deacetylase Inhibition

One of the most promising applications of 2-(2-fluorophenyl)quinoline-4-carboxylic acid is its potential as an HDAC inhibitor. HDACs play a crucial role in the regulation of gene expression and are implicated in various cancers. The compound has been shown to induce cell cycle arrest and promote apoptosis in cancer cells, making it a candidate for cancer therapy.

- Mechanism of Action : The compound interacts with HDACs, leading to increased acetylation of histones and non-histone proteins, which can alter gene expression patterns associated with cancer progression .

- Case Studies : In vitro studies have demonstrated that derivatives of this compound exhibit significant anticancer activity against multiple cancer cell lines, including K562 cells. For instance, a specific derivative (D28) showed selective inhibition of HDAC3 and induced apoptosis in a dose-dependent manner .

Antibacterial Activity

Research has also highlighted the antibacterial properties of this compound derivatives. These compounds have been evaluated against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

- Evaluation Method : The antibacterial activity was assessed using the agar diffusion method, comparing the effectiveness of synthesized derivatives to standard antibiotics like ampicillin and gentamicin .

- Findings : Certain derivatives demonstrated enhanced antibacterial activity, indicating that structural modifications can significantly influence efficacy against resistant strains .

Chemical Synthesis and Reactions

This compound serves as a versatile building block in organic synthesis. It can undergo various chemical reactions that facilitate the creation of more complex molecules.

| Type of Reaction | Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Acidic medium |

| Reduction | Lithium aluminum hydride | Anhydrous ether |

| Substitution | Bromine (halogenation), Nitric acid (nitration) | Various solvents |

These reactions allow for the modification of the compound to enhance its biological activity or to create novel derivatives with unique properties .

Material Science Applications

In addition to its biological applications, this compound is being explored for use in developing new materials with specific electronic properties.

- Electronic Properties : The compound's structure allows it to participate in charge transfer processes, making it suitable for applications in organic electronics and photonic devices.

- Research Directions : Ongoing studies are focused on synthesizing polymeric materials incorporating this compound to improve conductivity and stability under operational conditions.

Mecanismo De Acción

The mechanism of action of 2-(2-fluorophenyl)quinoline-4-carboxylic acid involves its interaction with molecular targets such as histone deacetylases. By inhibiting these enzymes, the compound can alter the acetylation status of histone proteins, leading to changes in gene expression. This mechanism is particularly relevant in the context of cancer, where the compound has been shown to induce cell cycle arrest and promote apoptosis .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Key Findings :

- Antibacterial Activity: Fluorine and nitro groups enhance activity against Gram-positive bacteria (e.g., S. aureus). Compound 5a4 (MIC = 64 µg/mL) outperforms B10, suggesting amino groups improve binding affinity .

- Substituent Position : The 2-fluorophenyl group in B10 may induce steric hindrance compared to 4-bromophenyl analogs, affecting enzyme interactions .

- Functional Group Effects: Boronic acid derivatives (e.g., 2-(4-boronophenyl)quinoline-4-carboxylic acid) shift applications to carbohydrate sensing (emission at 500 nm) .

Yield Comparison :

Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups : Fluorine and nitro groups at C2 improve antibacterial activity by stabilizing charge-transfer interactions with bacterial enzymes .

- Bulkier Substituents : 5-Methylfuran or thiophene at C6/C2 (e.g., 6-bromo-2-(5-methylthiophen-2-yl) derivatives) reduce solubility but enhance target specificity .

Actividad Biológica

2-(2-Fluorophenyl)quinoline-4-carboxylic acid is a derivative of quinoline that has garnered attention due to its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This compound features a quinoline core, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The incorporation of a fluorophenyl group enhances its biological profile, making it a subject of interest in medicinal chemistry.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure includes:

- A quinoline moiety providing a scaffold for biological activity.

- A carboxylic acid group that may participate in various biochemical interactions.

- A fluorine atom that can influence the compound's lipophilicity and binding affinity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, compounds derived from this structure have shown selective inhibition against SIRT3 (NAD+-dependent deacetylase), which is implicated in cancer cell proliferation. One notable derivative exhibited an IC50 value of 7.2 µM against SIRT3, demonstrating significant selectivity over SIRT1 and SIRT2, which are other members of the sirtuin family involved in cellular regulation .

In vitro studies conducted on various cancer cell lines revealed that these compounds could induce cell cycle arrest and differentiation rather than apoptosis, suggesting a unique mechanism of action that may be beneficial in therapeutic contexts .

| Compound | Target | IC50 (µM) | Effect |

|---|---|---|---|

| P6 | SIRT3 | 7.2 | Selective inhibition |

| D28 | HDAC3 | Not specified | Induces apoptosis |

Enzyme Inhibition

The quinoline-4-carboxylic acid derivatives have also shown promise as histone deacetylase (HDAC) inhibitors. Specifically, one derivative (D28) was found to promote apoptosis in K562 cells in a dose-dependent manner, with significant increases in apoptotic cell proportions at concentrations of 1 µM to 4 µM . This suggests that modifications to the quinoline structure can enhance its ability to interact with key regulatory enzymes involved in cancer progression.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Binding Affinity : The fluorine atom enhances binding interactions with target proteins due to its electronegativity and ability to form hydrogen bonds.

- Cell Cycle Regulation : Compounds derived from this scaffold have been shown to affect cell cycle dynamics, specifically promoting G0/G1 phase arrest, which is crucial for preventing uncontrolled cell division .

- Apoptosis Induction : Certain derivatives have been linked to increased rates of apoptosis in cancer cells, highlighting their potential as therapeutic agents .

Case Studies

- SIRT3 Inhibition : A study focusing on the design and synthesis of quinoline derivatives revealed that specific modifications led to enhanced selectivity for SIRT3 over other sirtuins. This selectivity is critical for reducing off-target effects and improving therapeutic outcomes in leukemia treatment .

- HDAC Inhibition : Another research effort synthesized a series of phenylquinoline derivatives aimed at inhibiting HDACs. The results indicated that these compounds could effectively induce apoptosis in various cancer cell lines, showcasing their potential as anticancer agents .

Propiedades

IUPAC Name |

2-(2-fluorophenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10FNO2/c17-13-7-3-1-6-11(13)15-9-12(16(19)20)10-5-2-4-8-14(10)18-15/h1-9H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKOMWOZFQXNJAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382518 | |

| Record name | 2-(2-fluorophenyl)quinoline-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1647-89-8 | |

| Record name | 2-(2-fluorophenyl)quinoline-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.